N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
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Overview
Description
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives This compound is characterized by the presence of a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
- N-(5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-methoxybenzamide
- N-(5-(2,5-dichlorophenyl)-1,3,4-thiadiazol-2-yl)-2-methoxybenzamide
- N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-ethoxybenzamide
Uniqueness
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is unique due to its specific substitution pattern and the presence of both dichlorophenyl and methoxybenzamide groups.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-10(13)14(22)19-16-21-20-15(24-16)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJTYVNQBANMAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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